molecular formula C16H13ClF3NO B5719364 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide

Cat. No. B5719364
M. Wt: 327.73 g/mol
InChI Key: WOOZWJRPTXXIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, commonly known as A-769662, is a chemical compound that has gained attention in recent years for its potential use in scientific research. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and energy homeostasis. In

Mechanism of Action

A-769662 is a potent activator of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, a key regulator of cellular metabolism and energy homeostasis. This compound is activated in response to cellular stress, such as low energy levels, and functions to restore energy balance by promoting energy-generating processes and inhibiting energy-consuming processes. A-769662 activates this compound by binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity.
Biochemical and Physiological Effects:
A-769662 has been shown to have a variety of biochemical and physiological effects, including improving glucose uptake and insulin sensitivity in skeletal muscle cells, inhibiting the growth of cancer cells and inducing apoptosis, improving cognitive function and protecting against neuronal damage, and increasing fatty acid oxidation and mitochondrial biogenesis. A-769662 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using A-769662 in lab experiments is its potency and specificity for activating N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, making it a useful tool for studying the role of this compound in various cellular processes. However, one limitation of using A-769662 is its potential to cause off-target effects, as it may activate other enzymes or signaling pathways in addition to this compound.

Future Directions

There are several potential future directions for research on A-769662. One area of interest is its potential use in treating neurodegenerative disorders, as it has been shown to improve cognitive function and protect against neuronal damage. Another area of interest is its potential use in combination with other drugs or therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further research is needed to better understand the potential off-target effects of A-769662 and to develop more specific N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide activators.

Synthesis Methods

The synthesis of A-769662 involves several steps, starting with the reaction of 4-chloro-3-trifluoromethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,5-dimethylaniline to form the benzamide derivative, which is subsequently converted to A-769662 through a series of reactions involving acetic anhydride and sodium hydride.

Scientific Research Applications

A-769662 has been extensively studied for its potential use in treating various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes research, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic agent for type 2 diabetes. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In neurodegenerative disorder research, A-769662 has been shown to improve cognitive function and protect against neuronal damage, making it a potential treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO/c1-9-3-4-10(2)12(7-9)15(22)21-11-5-6-14(17)13(8-11)16(18,19)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOZWJRPTXXIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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